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Compound Name: 5-(Methyl-d3)tetrahydrofolic Acid

Cat. No.: B564714 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic synthesis of 5-(Methyl-
d3)tetrahydrofolic Acid, a deuterated analog of the active form of folate. This document

details the core biochemical pathways, offers detailed experimental protocols for its production,

presents quantitative data from related non-deuterated enzymatic syntheses, and includes

visualizations to clarify the process. The methodologies described herein are based on

established enzymatic conversions of folates, adapted for the specific incorporation of a

deuterated methyl group.

Introduction
5-Methyltetrahydrofolic acid (5-MTHF) is the most biologically active form of folate (Vitamin B9)

and plays a crucial role in one-carbon metabolism, including the synthesis of nucleotides and

the regulation of homocysteine levels.[1] Its deuterated isotopologue, 5-(Methyl-
d3)tetrahydrofolic Acid, is a valuable tool in metabolic research, pharmacokinetic studies,

and as an internal standard for mass spectrometry-based quantification.[2] Enzymatic

synthesis offers a stereospecific and environmentally friendly alternative to chemical methods,

which often involve harsh reagents and result in racemic mixtures.[3][4]

The enzymatic pathway to 5-MTHF involves two key enzymes: Dihydrofolate Reductase

(DHFR) and Methylenetetrahydrofolate Reductase (MTHFR). This guide will focus on an in-
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vitro enzymatic cascade approach to produce 5-(Methyl-d3)tetrahydrofolic Acid.

Core Signaling Pathway
The enzymatic conversion of folic acid to 5-methyltetrahydrofolic acid is a two-step reduction

process followed by the addition of a methyl group.

Reduction Steps
Methylation Step

Folic Acid Dihydrofolate (DHF)
 DHFR

NADPH -> NADP+ Tetrahydrofolate (THF)
 DHFR

NADPH -> NADP+
5,10-Methylenetetrahydrofolate

 Serine Hydroxymethyltransferase (SHMT)
+ Deuterated Serine (d3)

5-(Methyl-d3)tetrahydrofolic Acid
 MTHFR

NADPH -> NADP+

Click to download full resolution via product page

Caption: Enzymatic pathway for the conversion of Folic Acid to 5-(Methyl-d3)tetrahydrofolic
Acid.

Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the enzymatic

synthesis of 5-(Methyl-d3)tetrahydrofolic Acid.

Enzyme Purification
3.1.1. Dihydrofolate Reductase (DHFR) Purification

Recombinant DHFR can be expressed in and purified from E. coli. A common method involves

affinity chromatography.

Expression: Transform E. coli BL21(DE3) cells with a plasmid containing the DHFR gene

(e.g., from Lactobacillus casei for high activity) fused to an affinity tag (e.g., His-tag).

Culture: Grow the transformed cells in LB medium containing the appropriate antibiotic at

37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and
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continue to grow at a lower temperature (e.g., 25°C) for several hours.[5]

Lysis: Harvest cells by centrifugation, resuspend in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0,

300 mM NaCl, 10 mM imidazole), and lyse by sonication or high-pressure homogenization.

Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a

Ni-NTA affinity column. Wash the column with lysis buffer containing a low concentration of

imidazole (e.g., 20 mM) to remove non-specifically bound proteins. Elute the His-tagged

DHFR with a high concentration of imidazole (e.g., 250 mM).

Dialysis and Storage: Dialyze the eluted fractions against a storage buffer (e.g., 50 mM Tris-

HCl, pH 7.5, 150 mM NaCl, 1 mM DTT) and store at -80°C.

3.1.2. Methylenetetrahydrofolate Reductase (MTHFR) Purification

Similar to DHFR, MTHFR can be expressed and purified from a recombinant source.

Expression and Culture: Follow a similar procedure as for DHFR, using an E. coli expression

system with a plasmid encoding the MTHFR gene (e.g., from E. coli or sheep liver).[6][7]

Lysis and Chromatography: The lysis and affinity chromatography steps are analogous to

those for DHFR.

Purity Assessment: Assess the purity of both enzymes by SDS-PAGE.

In Vitro Enzymatic Synthesis of 5-(Methyl-
d3)tetrahydrofolic Acid
This one-pot, two-step enzymatic cascade converts folic acid to the target deuterated

compound.

Reaction Mixture Preparation: In an anaerobic environment (e.g., a glove box) to prevent

oxidation of folate species, prepare the following reaction mixture in a suitable buffer (e.g., 50

mM potassium phosphate buffer, pH 7.2, containing 0.3 mM EDTA):

Folic Acid: 1 mM

NADPH: 4 mM
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Deuterated Serine (L-Serine-2,3,3-d3): 5 mM (as the source of the deuterated one-carbon

unit)[1]

Pyridoxal phosphate (PLP): 0.1 mM (cofactor for SHMT)

Purified DHFR: 1-5 µM

Purified Serine Hydroxymethyltransferase (SHMT): 1-5 µM

Purified MTHFR: 1-5 µM

Reaction Incubation: Incubate the reaction mixture at 37°C. The reaction progress can be

monitored over time by analyzing small aliquots.

Reaction Monitoring: The conversion can be monitored by HPLC. The disappearance of the

folic acid peak and the appearance of the 5-MTHF peak can be tracked. For the deuterated

product, LC-MS would be the ideal analytical method to confirm the incorporation of the

deuterium label.[5]

Reaction Termination and Product Purification: Once the reaction reaches completion (or the

desired conversion), terminate it by adding a protein precipitating agent (e.g., perchloric acid)

followed by centrifugation. The supernatant containing the product can be purified using

anion-exchange chromatography or preparative HPLC.[6]

Quantitative Data
The following table summarizes quantitative data from various studies on the enzymatic

production of non-deuterated 5-MTHF. This data can serve as a benchmark for optimizing the

synthesis of the deuterated analog.
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Substrate
Product
Titer

Molar
Conversion
Rate

Reference

Lactococcus

lactis

MTHFR,

DHFR,

Glycine

Hydroxymeth

yltransferase

Endogenous

folate

pathway

97 µg/L Not Reported [4]

Escherichia

coli

DHFR,

MTHFR, and

one-carbon

pathway

enzymes

Folic Acid,

Sodium

Formate,

Glucose

527.84 µg/g

dry cell

weight

Not Reported [3]

Escherichia

coli

Exogenous

C1 pathway,

folE, folP,

purU

Endogenous

pathway with

fed-batch

fermentation

8.2 mg/L Not Reported [5]

One-pot

enzymatic

cascade

DHFR from

Lactobacillus

bulgaricus,

DmdA

Folic Acid (34

mM)
32.5 mM 95.6%

Visualizations
Experimental Workflow
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Caption: A comprehensive workflow for the enzymatic synthesis of 5-(Methyl-
d3)tetrahydrofolic Acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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